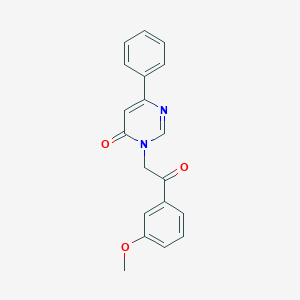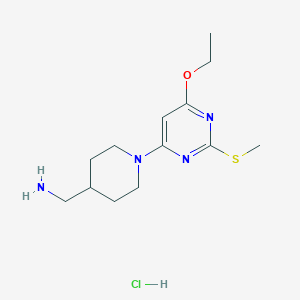
3-(2-(3-methoxyphenyl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(2-(3-methoxyphenyl)-2-oxoethyl)-6-phenylpyrimidin-4(3H)-one” is a pyrimidinone derivative. Pyrimidinones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, and a ketone functional group. The presence of the methoxyphenyl and phenyl groups suggest that this compound may have interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidinone ring, a methoxyphenyl group, and a phenyl group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, pyrimidinones are known to undergo a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and the carbonyl group can be reduced to form a pyrimidinol .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the polar carbonyl group, the aromatic pyrimidine and phenyl rings, and the methoxy group .Applications De Recherche Scientifique
Structural Characteristics and Synthesis
The structural analysis of related pyrimidine derivatives reveals insights into their molecular architecture and potential interactions. For instance, the study of 4-(3,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine provides a detailed examination of the molecular structure, including dihedral angles and hydrogen bonding patterns, which are essential for understanding the compound's reactivity and interaction capabilities (Koh & Lee, 2018).
Pharmacological Activities
Research on pyrimidine and its fused heterocyclic systems, such as Pyrano[2,3-d]pyrimidine and Pyrano[2,3-d]pyrimidine-5-one derivatives, demonstrates their considerable pharmacological potential. These compounds have been evaluated for their antioxidant and anticancer activities, showcasing the therapeutic applications of pyrimidine derivatives in treating various diseases (Mahmoud, El-Bordany, & Elsayed, 2017).
Synthetic Methodologies
Innovative synthetic approaches for pyrimidine derivatives have been developed, offering efficient routes to complex molecules. For example, a novel method for synthesizing 1,5-Dihydro-2H-Chromeno[2,3-D]Pyrimidine-2,4(3H)-Diones highlights the advancements in synthetic chemistry, providing a foundation for the development of new compounds with potential biological activities (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Corrosion Inhibition
Pyrimidine derivatives have also found applications in industrial contexts, such as corrosion inhibition. The study on the corrosion inhibition effect of spiropyrimidinethiones on mild steel in acidic solutions illustrates the utility of pyrimidine derivatives in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures (Yadav, Sinha, Kumar, & Sarkar, 2015).
Orientations Futures
Propriétés
IUPAC Name |
3-[2-(3-methoxyphenyl)-2-oxoethyl]-6-phenylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-24-16-9-5-8-15(10-16)18(22)12-21-13-20-17(11-19(21)23)14-6-3-2-4-7-14/h2-11,13H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSQAYQRUCQMJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CN2C=NC(=CC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-Dimethyl-5-{[(2-thienylcarbonyl)oxy]ethanimidoyl}-1,3-thiazole](/img/structure/B2754182.png)
![N-benzo[e][1,3]benzothiazol-2-yl-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2754183.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-ethoxy-5-methylbenzenesulfonamide](/img/structure/B2754184.png)

![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide](/img/no-structure.png)
![2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]benzenecarboxylic acid](/img/structure/B2754190.png)

![2-Phenoxy-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2754192.png)
![5-(hydroxymethyl)-N-(4-methoxyphenyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2754193.png)

